2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one
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Overview
Description
2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrrole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde to form an intermediate, which is then cyclized to yield the quinazolinone core. The pyrrole ring is introduced through a subsequent reaction with a suitable pyrrole precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often integrated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Chromeno[2,3-b]pyridine: Exhibits a wide range of biological activities, including antibacterial and anticancer properties.
Uniqueness
2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one stands out due to its unique combination of a quinazolinone core and a pyrrole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-16-15(14(24)10-23(16)9-11-4-3-7-20-8-11)17-21-13-6-2-1-5-12(13)18(25)22-17/h1-8H,9-10,19H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRQMOMRWVUBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CN=CC=C2)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CN=CC=C2)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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